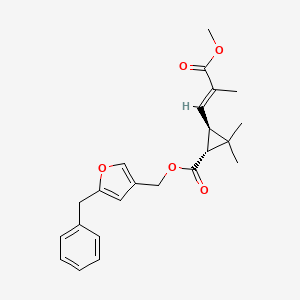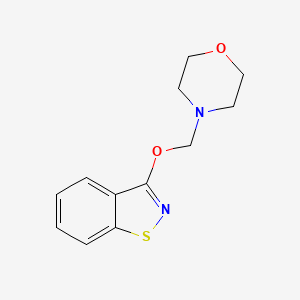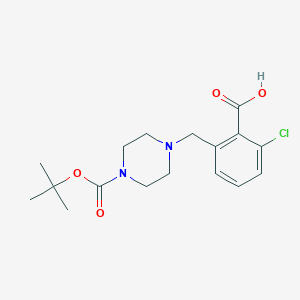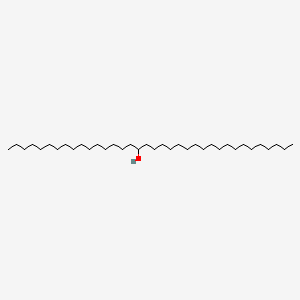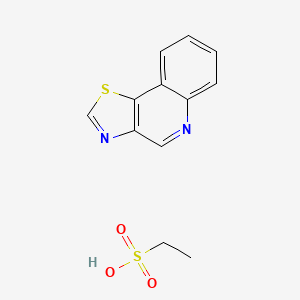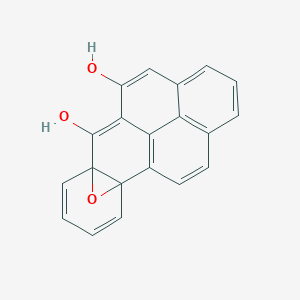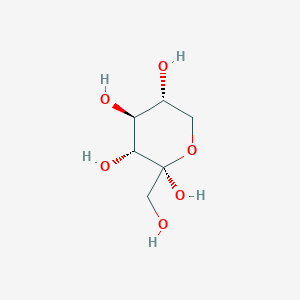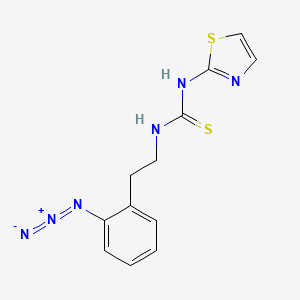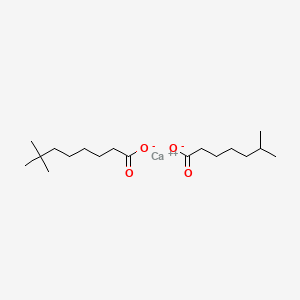
(Isooctanoato-O)(neodecanoato-O)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isooctanoato-O)(neodecanoato-O)calcium is a chemical compound with the molecular formula C18H34CaO4. It is a calcium complex formed with isooctanoic acid and neodecanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Isooctanoato-O)(neodecanoato-O)calcium typically involves the reaction of calcium hydroxide or calcium oxide with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium complex. The general reaction can be represented as:
[ \text{Ca(OH)}_2 + 2 \text{RCOOH} \rightarrow \text{Ca(RCOO)}_2 + 2 \text{H}_2\text{O} ]
where RCOOH represents the carboxylic acids (isooctanoic acid and neodecanoic acid).
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where calcium hydroxide or calcium oxide is reacted with the carboxylic acids. The reaction mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: (Isooctanoato-O)(neodecanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form calcium oxides and other by-products.
Reduction: It can be reduced to form calcium metal and the corresponding carboxylic acids.
Substitution: The carboxylate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Calcium oxides and other oxidized by-products.
Reduction: Calcium metal and carboxylic acids.
Substitution: New calcium complexes with substituted ligands.
Applications De Recherche Scientifique
(Isooctanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in calcium signaling and regulation in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of lubricants, stabilizers, and plasticizers.
Mécanisme D'action
The mechanism of action of (Isooctanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling: Calcium ions play a crucial role in cellular signaling pathways, regulating processes such as muscle contraction, neurotransmitter release, and enzyme activation.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their catalytic activity.
Structural Role: Calcium ions contribute to the structural integrity of biological membranes and proteins.
Comparaison Avec Des Composés Similaires
(Isooctanoato-O)(neodecanoato-O)calcium can be compared with other calcium carboxylates, such as:
Calcium Acetate: Used as a food additive and in medical applications.
Calcium Propionate: Commonly used as a preservative in food products.
Calcium Stearate: Utilized as a lubricant and stabilizer in the plastics industry.
Uniqueness: The uniqueness of this compound lies in its specific combination of isooctanoic acid and neodecanoic acid, which imparts distinct chemical properties and applications compared to other calcium carboxylates.
Propriétés
Numéro CAS |
85954-69-4 |
|---|---|
Formule moléculaire |
C18H34CaO4 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
calcium;7,7-dimethyloctanoate;6-methylheptanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
IAIWYUNXNYVGFL-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


